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Compound of Interest

Compound Name: AZD5213

Cat. No.: B605768 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview
AZD5213 is a potent, selective, and orally bioavailable small molecule that acts as a

competitive antagonist and inverse agonist at the histamine H3 receptor (H3R).[1] Developed

for neurological disorders, its mechanism of action centers on the modulation of histamine and

other key neurotransmitter systems in the central nervous system (CNS).[1] A key characteristic

of AZD5213 is its relatively short plasma half-life, which allows for high receptor occupancy

during the day and lower occupancy at night, a feature designed to mitigate the sleep

disturbances often associated with H3R antagonists.[2][3][4]

Quantitative Pharmacological Profile
The pharmacological activity of AZD5213 has been characterized through a series of in vitro

and in vivo studies, quantifying its potency, functional activity, and receptor occupancy across

different species.
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Parameter Species/System Value Reference

In Vitro Potency

Ki (Binding Affinity) Human H3 Receptor 0.5 nM [1]

KB (Functional

Affinity)
Human H3 Receptor 0.2 nM [1]

IC50 (Functional

Activity)
Human H3 Receptor 3 nM [1]

In Vivo Brain Receptor

Occupancy

pKi (from free brain

concentration)
Rat 8.5 [1]

pKi (from free brain

concentration)
Mouse 8.3 [1]

pKi (from free brain

concentration)
Non-Human Primate 8.4 [1]

Ki,pl (from PET study) Human 1.14 nM [2][3][4]

Selectivity

Against a panel of 335

receptors and

enzymes

Various >10 µM [1]

Human Pharmacokinetic Parameters
Clinical studies in healthy human volunteers have defined the key pharmacokinetic properties

of orally administered AZD5213.
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Parameter Value Reference

Time to Maximum Plasma

Concentration (Tmax)
0.7 - 2.0 hours [1]

Terminal Half-life (t½) 5 - 7 hours [1]

Receptor Occupancy at 0.1 mg

dose
~50% [1]

Mechanism of Action: Signaling Pathways and
Neurotransmitter Modulation
AZD5213's primary mechanism of action is the blockade of histamine H3 autoreceptors and

heteroreceptors in the brain.

As an Antagonist/Inverse Agonist at H3 Autoreceptors: The histamine H3 receptor functions as

a presynaptic autoreceptor on histaminergic neurons. Its activation by histamine inhibits the

synthesis and further release of histamine. By acting as an antagonist and inverse agonist,

AZD5213 blocks this negative feedback loop. This disinhibition leads to an increased release of

histamine from presynaptic terminals.

As an Antagonist/Inverse Agonist at H3 Heteroreceptors: H3 receptors are also located on the

presynaptic terminals of other, non-histaminergic neurons, where they act as heteroreceptors.

Their activation by histamine inhibits the release of other neurotransmitters. By blocking these

H3 heteroreceptors, AZD5213 enhances the release of several key neurotransmitters crucial

for arousal, cognition, and other CNS functions, including acetylcholine, dopamine, and

norepinephrine.[1][2]

Mechanism of AZD5213 at H3 Autoreceptors and Heteroreceptors.

Experimental Protocols
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity (Ki) and functional inverse agonist activity (IC50) of

AZD5213 at the human histamine H3 receptor.
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Receptor Binding Assay (Competitive Radioligand Binding):

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant

human histamine H3 receptor.

Membrane Preparation: Cells are cultured and harvested. Cell membranes are prepared by

homogenization and centrifugation to isolate the membrane fraction containing the H3

receptors.

Radioligand: [3H]-Nα-methylhistamine, a radiolabeled H3 receptor agonist.

Assay Protocol:

Cell membranes are incubated with a fixed concentration of [3H]-Nα-methylhistamine.

Increasing concentrations of AZD5213 are added to compete with the radioligand for

binding to the H3 receptors.

The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room

temperature.

The reaction is terminated by rapid filtration through glass fiber filters to separate bound

from free radioligand.

The radioactivity retained on the filters is measured by liquid scintillation counting.

Data Analysis: The IC50 value (the concentration of AZD5213 that inhibits 50% of the

specific binding of the radioligand) is determined by non-linear regression analysis of the

competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff

equation.

Functional Assay (GTPγS Binding Assay):

Principle: This assay measures the ability of an inverse agonist to decrease the basal level of

G-protein activation by the receptor. The binding of the non-hydrolyzable GTP analog,

[35S]GTPγS, to G-proteins is a measure of their activation.

Assay Protocol:
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Membranes from HEK293 cells expressing the human H3 receptor are incubated with

saponin (to permeabilize the membranes) and GDP (to ensure G-proteins are in their

inactive state).

Increasing concentrations of AZD5213 are added.

The reaction is initiated by the addition of [35S]GTPγS.

After incubation, the reaction is stopped, and the amount of [35S]GTPγS bound to the G-

proteins is determined by scintillation counting after filtration.

Data Analysis: The IC50 value, representing the concentration of AZD5213 that causes a

50% reduction in basal [35S]GTPγS binding, is determined from the concentration-response

curve.
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Receptor Binding Assay GTPγS Functional Assay

HEK293 cells with hH3R

Membrane Preparation

Incubate with [3H]-Nα-methylhistamine
and varying [AZD5213]

Filtration

Scintillation Counting

Calculate Ki

HEK293 cells with hH3R

Membrane Preparation

Incubate with GDP, Saponin,
and varying [AZD5213]

Add [35S]GTPγS

Filtration & Scintillation Counting

Calculate IC50
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Healthy Volunteer Recruitment

Baseline PET Scan with
[11C]GSK189254

Oral Administration of
Single Dose AZD5213

Post-Dose PET Scans
(at peak and trough concentrations)

Blood Sampling for
AZD5213 Plasma Concentration

Data Analysis using
Lassen Plot Method

Calculate H3 Receptor
Occupancy (H3RO) and Ki,pl
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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